Triethylsulfonium iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36719. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

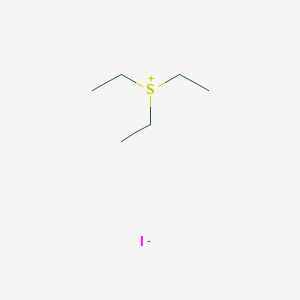

3D Structure of Parent

Properties

IUPAC Name |

triethylsulfanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15S.HI/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDQWVKWYGOVJW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[S+](CC)CC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3378-18-5 (Parent) | |

| Record name | Triethylsulphonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10939655 | |

| Record name | Triethylsulfanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1829-92-1 | |

| Record name | Sulfonium, triethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylsulphonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylsulfonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triethylsulfanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylsulphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Triethylsulfonium iodide from diethyl sulfide and ethyl iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triethylsulfonium iodide from diethyl sulfide and ethyl iodide. This document outlines the reaction principles, a detailed experimental protocol, and the physicochemical and spectroscopic properties of the target compound, presented in a clear and structured format to support research and development activities in the chemical and pharmaceutical sciences.

Introduction

This compound is a quaternary sulfonium salt with applications in organic synthesis, particularly as a reagent and intermediate. The synthesis of sulfonium salts from dialkyl sulfides and alkyl halides is a well-established transformation that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the sulfur atom of the nucleophilic diethyl sulfide attacks the electrophilic carbon of ethyl iodide, leading to the formation of the triethylsulfonium cation and the displacement of the iodide anion.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is crucial for its identification and use in subsequent applications. The following tables summarize the key quantitative data for the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₅IS |

| Molecular Weight | 246.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not readily available; decomposition may occur at elevated temperatures. |

| Solubility | Soluble in polar solvents such as water, ethanol, and acetone. Insoluble in non-polar solvents like diethyl ether and hydrocarbons. |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Predicted chemical shifts (in δ ppm, referenced to TMS):- ~1.4 (t, 9H, -CH₃)- ~3.2 (q, 6H, -CH₂-) |

| ¹³C NMR | Predicted chemical shifts (in δ ppm):- ~8 (-CH₃)- ~35 (-CH₂-) |

| Infrared (IR) | Characteristic peaks (in cm⁻¹):- ~2980-2850 (C-H stretching)- ~1460, 1380 (C-H bending)- ~780 (C-S stretching) |

| Mass Spectrometry (MS) | Expected m/z for the cation [ (C₂H₅)₃S ]⁺:- 119.09 |

Note: The spectroscopic data presented are predicted based on the known spectra of analogous compounds, such as trimethylsulfonium iodide, and general principles of spectroscopy. Experimental determination is recommended for precise characterization.

Experimental Protocol: Synthesis of this compound

This section provides a detailed methodology for the laboratory-scale synthesis of this compound from diethyl sulfide and ethyl iodide.

3.1. Materials and Equipment

-

Diethyl sulfide ((C₂H₅)₂S)

-

Ethyl iodide (C₂H₅I)

-

Anhydrous acetone or acetonitrile

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware

3.2. Reaction Workflow

Caption: Workflow for the synthesis of this compound.

3.3. Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve diethyl sulfide (1.0 equivalent) in a minimal amount of anhydrous acetone or acetonitrile.

-

Addition of Reagent: To the stirred solution, add ethyl iodide (1.0-1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (the boiling point of the solvent) using a heating mantle or oil bath. Maintain the reflux with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by the formation of a white precipitate.

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will precipitate out of the solution. To maximize precipitation, the flask can be cooled in an ice bath.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.

-

Drying: Dry the purified this compound under vacuum to remove any remaining solvent.

3.4. Expected Yield

The yield of this compound can vary depending on the reaction conditions and purity of the reagents. A typical yield for this type of reaction is in the range of 80-95%.

Reaction Pathway

The synthesis of this compound from diethyl sulfide and ethyl iodide is a classic example of an SN2 reaction.

Caption: SN2 reaction for this compound formation.

Safety and Handling

-

Diethyl sulfide is a flammable liquid with a strong, unpleasant odor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethyl iodide is a toxic and light-sensitive liquid. It should be handled with care in a fume hood, and exposure to light should be minimized.

-

This compound should be handled with standard laboratory safety precautions. Avoid inhalation of dust and contact with skin and eyes.

This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and analytical capabilities.

An In-depth Technical Guide to the Spectroscopic Characterization of Triethylsulfonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic methods used to characterize triethylsulfonium iodide. Due to the limited availability of specific public data for this compound, this document leverages established principles of spectroscopic analysis for sulfonium salts and related ionic liquids, alongside data from analogous compounds such as trimethylsulfonium iodide, to present a comprehensive characterization framework.

Chemical Structure and Properties

This compound is a quaternary sulfonium salt with the chemical formula C₆H₁₅IS. It consists of a central sulfur atom bonded to three ethyl groups, forming a triethylsulfonium cation, and an iodide anion.

Molecular Structure of the Triethylsulfonium Cation:

Caption: Molecular structure of the triethylsulfonium cation.

Synthesis

This compound is typically synthesized via the alkylation of diethyl sulfide with ethyl iodide. This is a classic Sₙ2 reaction where the sulfur atom of the diethyl sulfide acts as a nucleophile, attacking the electrophilic ethyl group of the ethyl iodide.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The following sections detail the expected spectroscopic characteristics of this compound based on the analysis of analogous compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key information about the ethyl groups attached to the sulfur atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~3.2 | Quartet | 6H | -S⁺-CH₂ -CH₃ |

| ¹H | ~1.5 | Triplet | 9H | -S⁺-CH₂-CH₃ |

| ¹³C | ~30 | - | - | -S⁺-CH₂ -CH₃ |

| ¹³C | ~8 | - | - | -S⁺-CH₂-CH₃ |

Note: These are predicted values based on the analysis of similar sulfonium salts. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by the vibrational modes of the C-H bonds in the ethyl groups.

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Strong | C-H stretching (alkane) |

| 1470-1450 | Medium | C-H bending (methylene) |

| 1385-1375 | Medium | C-H bending (methyl) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, electrospray ionization (ESI) in positive ion mode would be the most suitable technique.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Ion |

| 119.09 | [ (CH₃CH₂)₃S ]⁺ |

The primary peak observed would be that of the triethylsulfonium cation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light. The triethylsulfonium cation itself does not have a significant chromophore and is not expected to absorb strongly in the UV-Vis range. However, the iodide anion does absorb in the UV region. In the presence of excess iodide, the triiodide ion (I₃⁻) can form, which has strong absorptions in the UV region.

Table 4: UV-Visible Absorption Maxima for Iodide and Triiodide Ions

| Ion | λₘₐₓ (nm) |

| Iodide (I⁻) | ~226 |

| Triiodide (I₃⁻) | ~288 and ~351[1] |

The presence of these peaks can be used to confirm the presence of the iodide counter-ion.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

Caption: Workflow for NMR spectroscopic analysis.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a small vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the field on the deuterium signal of the solvent.

-

Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to obtain sharp peaks.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For the ¹H NMR spectrum, integrate the peaks to determine the relative number of protons.

IR Spectroscopy Protocol

Caption: Workflow for IR spectroscopic analysis.

Methodology:

-

Sample Preparation (KBr Pellet Method): Grind a small amount of this compound with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the IR spectrometer and record a background spectrum.

-

Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and record the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.

Mass Spectrometry Protocol

Caption: Workflow for mass spectrometric analysis.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent suitable for electrospray ionization, such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the instrument to operate in positive ion electrospray mode.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer via a syringe pump. Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Data Analysis: Identify the peak corresponding to the triethylsulfonium cation.

UV-Vis Spectroscopy Protocol

Caption: Workflow for UV-Vis spectroscopic analysis.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a UV-transparent solvent (e.g., water, ethanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1-1.0).

-

Baseline Correction: Record a baseline spectrum with a cuvette containing only the solvent.

-

Sample Measurement: Place the cuvette with the sample solution in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound. Researchers can adapt these general protocols to their specific instrumentation and experimental goals.

References

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Triethylsulfonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for triethylsulfonium iodide. Due to the limited availability of published experimental spectra for this specific compound, this guide presents an estimated dataset based on the analysis of structurally analogous compounds, namely tetraethylammonium iodide. This information is intended to serve as a valuable reference for researchers in the fields of chemistry and drug development for the identification and characterization of this compound.

Predicted NMR Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In this compound, the ethyl groups are attached to a positively charged sulfur atom. This leads to a deshielding effect on the adjacent methylene (-CH₂-) and methyl (-CH₃) protons and carbons, causing them to resonate at a higher chemical shift (further downfield) compared to a neutral diethyl sulfide.

The predicted ¹H and ¹³C NMR data are summarized in the tables below. These estimations are derived from the known NMR data of tetraethylammonium iodide, with adjustments made to account for the difference in electronegativity between sulfur and nitrogen.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| ~ 3.3 | Quartet | 6H | ~ 7.4 | -S⁺-CH₂ -CH₃ |

| ~ 1.4 | Triplet | 9H | ~ 7.4 | -S⁺-CH₂-CH₃ |

Solvent: D₂O

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 53 | -S⁺-CH₂ -CH₃ |

| ~ 8 | -S⁺-CH₂-CH₃ |

Solvent: D₂O

Structural Representation and NMR Correlation

The following diagram illustrates the structure of the triethylsulfonium cation and the key through-bond relationships that give rise to the predicted NMR splitting patterns.

Crystal Structure of Triethylsulfonium Iodide: A Technical Guide

Abstract

This technical guide addresses the crystal structure of triethylsulfonium iodide. A comprehensive search of available scientific literature and crystallographic databases indicates that detailed crystal structure information for this compound is not publicly available at this time. In light of this, this document provides a detailed technical overview of the crystal structure of the closely related and well-characterized compound, trimethylsulfonium iodide. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth data presentation, detailed experimental protocols for the synthesis and structural determination of trimethylsulfonium iodide, and visualizations of the experimental workflow.

Introduction to this compound

This compound is a sulfonium salt with the chemical formula C6H15IS.[1][2][3] It is utilized as an ethylidene-transfer reagent and as a pharmaceutical intermediate.[1] It typically appears as white to yellow or orange crystals or powder.[1] While basic chemical and physical properties are known, a detailed crystallographic study providing unit cell dimensions, bond lengths, and angles is not readily found in the current body of scientific literature.

Crystal Structure of Trimethylsulfonium Iodide: An Analogous Compound

In the absence of data for this compound, we present a detailed analysis of trimethylsulfonium iodide, a homologous compound for which extensive crystallographic data is available. Trimethylsulfonium iodide has the chemical formula (CH3)3SI and exists as colorless crystals.[4]

Crystallographic Data Summary

X-ray crystallography studies have revealed that trimethylsulfonium iodide crystallizes in a monoclinic system.[4] The structure can be described as a distorted sodium chloride-like arrangement, where each ion is surrounded by six ions of the opposite charge. The trimethylsulfonium cation, [(CH3)3S]+, exhibits a trigonal pyramidal geometry at the sulfur atom.[4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/m |

| Unit Cell Dimensions | |

| a | 5.94 Å |

| b | 8.00 Å |

| c | 8.92 Å |

| β | 126.53° |

| Formulas per Unit Cell (Z) | 2 |

| Calculated Density | 1.958 g/cm³ |

| C-S Bond Distance | ~177 pm |

| C-S-C Bond Angles | ~102° |

Table 1: Crystallographic data for trimethylsulfonium iodide. Data sourced from reference[4].

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystal structure determination of trimethylsulfonium iodide, which can serve as a procedural reference for analogous studies on this compound.

Synthesis of Trimethylsulfonium Iodide

Trimethylsulfonium iodide can be synthesized via the reaction of dimethyl sulfide with iodomethane.[4]

Materials:

-

Dimethyl sulfide ((CH3)2S)

-

Iodomethane (CH3I)

Procedure:

-

Combine equimolar amounts of dimethyl sulfide and iodomethane.

-

Stir the mixture at 25°C for 15 hours.[5]

-

The resulting precipitate is trimethylsulfonium iodide.

The reaction can also be carried out in an aqueous solution, which may be advantageous for subsequent applications.[6]

Crystal Growth

Single crystals suitable for X-ray diffraction can be obtained by recrystallization of the synthesized trimethylsulfonium iodide from water.

X-ray Diffraction Analysis

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[4]

Instrumentation:

-

Enraf-Nonius CAD-4 diffractometer

-

Graphite monochromator

Procedure:

-

A prismatic, colorless crystal of suitable size (e.g., 0.17 x 0.19 x 0.22 mm) is mounted.[4]

-

Unit-cell parameters are determined and refined from a set of reflections (e.g., 25 reflections with 5 < θ < 13°).[4]

-

Systematic absences in the diffraction data are used to determine the space group (P21/m).[4]

-

Diffraction data are collected using a ω/2θ scan.[4]

-

The collected data are processed, and the structure is solved and refined.

Visualizations

The following diagrams illustrate the synthesis and experimental workflow for the structural determination of trimethylsulfonium iodide.

Caption: Synthesis of Trimethylsulfonium Iodide.

References

- 1. This compound, 97% | CymitQuimica [cymitquimica.com]

- 2. This compound [stenutz.eu]

- 3. scbt.com [scbt.com]

- 4. Trimethylsulfonium - Wikipedia [en.wikipedia.org]

- 5. Trimethylsulfonium iodide synthesis - chemicalbook [chemicalbook.com]

- 6. US4978795A - Method to prepare trimethylsulfonium halides - Google Patents [patents.google.com]

An In-depth Technical Guide to Triethylsulfonium Iodide for Researchers and Drug Development Professionals

Triethylsulfonium iodide is a versatile quaternary sulfonium salt that serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its utility in constructing complex molecular architectures has made it a significant tool for researchers in academia and industry, including those in the field of drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in synthetic chemistry.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅IS | [1][2] |

| Molecular Weight | 246.15 g/mol | [1][2] |

| Melting Point | ~148 °C (decomposition) | [1] |

| Appearance | White to yellow or orange crystals or powder | [2] |

| Solubility | Soluble in water. | [1] |

| Density | 1.416 g/cm³ | [3] |

| Sensitivity | Light and heat sensitive | [1] |

Synthesis and Purification

The primary method for the synthesis of this compound involves the quaternization of diethyl sulfide with ethyl iodide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Diethyl sulfide

-

Ethyl iodide

-

Anhydrous diethyl ether (or other suitable solvent for washing)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of diethyl sulfide and ethyl iodide. The reaction is typically performed neat or in a minimal amount of a polar aprotic solvent.

-

Stir the mixture at room temperature. The reaction is generally exothermic, and cooling may be necessary to control the reaction rate.

-

Continue stirring for several hours to overnight. The progress of the reaction can be monitored by the precipitation of the solid this compound.

-

Once the reaction is complete, the solid product is collected by vacuum filtration.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum to yield a white to off-white crystalline solid.

Experimental Protocol: Purification by Recrystallization

For higher purity, this compound can be recrystallized.

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., ethanol, ethanol/diethyl ether)

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated briefly and then hot-filtered to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Chemical Reactivity and Applications

The primary utility of this compound in organic synthesis stems from its ability to act as a precursor to the ethylidene ylide upon treatment with a strong base. This ylide is a key intermediate in the renowned Corey-Chaykovsky reaction.

The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a powerful method for the synthesis of epoxides, aziridines, and cyclopropanes.[4][5][6] In this reaction, the sulfur ylide generated from this compound acts as a nucleophile.

General Reaction Scheme:

-

Ylide Formation: this compound is deprotonated by a strong base (e.g., sodium hydride, potassium tert-butoxide) to form the corresponding sulfur ylide.

-

Nucleophilic Attack: The ylide attacks the electrophilic carbon of a carbonyl group (in an aldehyde or ketone) or an imine.

-

Ring Closure: An intramolecular nucleophilic substitution reaction occurs, where the resulting alkoxide or amide anion displaces the neutral diethyl sulfide leaving group, forming the three-membered ring (epoxide or aziridine).[5]

When α,β-unsaturated carbonyl compounds are used as substrates, the reaction can lead to the formation of cyclopropanes via a conjugate addition followed by ring closure.[5]

Experimental Protocol: Corey-Chaykovsky Epoxidation using this compound

Materials:

-

This compound

-

A strong base (e.g., potassium tert-butoxide)

-

Anhydrous solvent (e.g., dimethyl sulfoxide - DMSO)

-

The desired aldehyde or ketone

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry flask under an inert atmosphere, dissolve this compound in anhydrous DMSO.

-

Add the aldehyde or ketone to the solution.

-

Slowly add a solution of potassium tert-butoxide in DMSO to the reaction mixture.

-

Stir the resulting solution at room temperature for a few hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield the desired epoxide.

Role in Drug Development

This compound is utilized as a pharmaceutical intermediate in the synthesis of various drug molecules.[1][2] The epoxides and cyclopropanes formed through the Corey-Chaykovsky reaction are common structural motifs in many biologically active compounds and can serve as key building blocks in the synthesis of complex pharmaceutical agents. For instance, the formation of a specific epoxide ring could be a crucial step in the total synthesis of a natural product with therapeutic properties.

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (D₂O) | The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons and a quartet for the methylene protons of the ethyl groups. |

| ¹³C NMR (D₂O) | The carbon NMR spectrum will display two distinct signals for the methyl and methylene carbons of the ethyl groups. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic C-H stretching and bending vibrations for the alkyl groups. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak for the triethylsulfonium cation at m/z 119, with fragmentation patterns corresponding to the loss of ethyl and methyl groups. |

Logical Workflow and Diagrams

The synthesis and application of this compound can be visualized through a logical workflow.

Caption: Synthesis and Application Workflow of this compound.

This diagram illustrates the synthesis of crude this compound from diethyl sulfide and ethyl iodide, followed by its purification via recrystallization. The pure product is then utilized in the Corey-Chaykovsky reaction, where it is converted to a sulfur ylide with a strong base, which subsequently reacts with an aldehyde or ketone to yield an epoxide.

Conclusion

This compound is a readily accessible and highly effective reagent for the synthesis of three-membered rings, which are important structural motifs in organic chemistry and drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this valuable compound in their synthetic endeavors. Proper handling and storage, particularly considering its sensitivity to light and heat, are crucial for maintaining its reactivity and ensuring successful outcomes.

References

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound, 97% | CymitQuimica [cymitquimica.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 6. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Triethylsulfonium Iodide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

Triethylsulfonium iodide [(CH₃CH₂)₃S⁺I⁻] is a sulfonium salt with applications in organic synthesis and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction media, formulation development, and purification processes. This technical guide provides a comprehensive overview of the anticipated solubility behavior of this compound in common organic solvents, based on the general principles of solute-solvent interactions for ionic compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes a detailed, generalized experimental protocol for the accurate determination of its solubility. This guide is intended to empower researchers to generate reliable, in-house solubility data tailored to their specific experimental conditions.

Introduction

This compound is a quaternary sulfonium salt characterized by a positively charged sulfur atom bonded to three ethyl groups and an iodide counter-anion. This ionic nature dictates its solubility, which is governed by the principle of "like dissolves like." Generally, ionic compounds such as this compound are expected to exhibit higher solubility in polar solvents that can effectively solvate the cation and anion.

The solubility of a compound is a fundamental physicochemical property that influences its reactivity, bioavailability, and processability. In the context of drug development, understanding solubility is critical for formulation design, as it can impact dissolution rates and subsequent absorption. In chemical synthesis, the choice of solvent is paramount for controlling reaction kinetics, pathway selection, and product yield.

This guide provides a foundational understanding of the factors influencing the solubility of this compound and presents a robust experimental methodology for its quantitative determination.

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is influenced by several key factors:

-

Solvent Polarity: As an ionic salt, this compound is anticipated to be more soluble in polar solvents. Polar protic solvents (e.g., alcohols) can engage in hydrogen bonding with the iodide anion, while polar aprotic solvents (e.g., DMSO, DMF) can effectively solvate the triethylsulfonium cation through dipole-dipole interactions.

-

Lattice Energy: The strength of the electrostatic forces holding the triethylsulfonium and iodide ions together in the crystal lattice must be overcome by the energy of solvation. Solvents that can provide a high degree of solvation will be more effective at dissolving the salt.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature. This is because the increased kinetic energy helps to break apart the crystal lattice.

-

Presence of Common Ions: The solubility of this compound can be reduced in a solvent that already contains a significant concentration of either triethylsulfonium or iodide ions, an effect known as the common-ion effect.

Anticipated Solubility in Common Organic Solvents

While specific quantitative data is scarce, a qualitative prediction of solubility can be made based on the polarity of common organic solvents.

Table 1: Anticipated Qualitative Solubility of this compound

| Solvent | Class | Polarity | Anticipated Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Soluble | High polarity and ability to solvate cations effectively. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Soluble | High polarity and good solvating power for cations. |

| Acetonitrile | Polar Aprotic | High | Moderately Soluble | Polar, but may be a slightly weaker solvating agent for this salt compared to DMSO or DMF. |

| Methanol / Ethanol | Polar Protic | High | Soluble | Capable of hydrogen bonding with the iodide anion and solvating the cation. |

| Acetone | Polar Aprotic | Medium | Sparingly Soluble | Moderate polarity may lead to limited solubility. |

| Dichloromethane (DCM) | Nonpolar | Low | Sparingly Soluble | Lower polarity will likely result in poor solvation of the ions. |

| Tetrahydrofuran (THF) | Polar Aprotic | Medium | Sparingly Soluble | Moderate polarity, but the ether oxygen may offer some interaction with the cation. |

| Toluene / Hexane | Nonpolar | Very Low | Insoluble | Lack of polarity makes them poor solvents for ionic salts. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method, which is considered the gold standard for equilibrium solubility measurements.

-

This compound (high purity)

-

Organic solvents of interest (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatically controlled shaker or water bath

-

Screw-capped vials or flasks

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

-

Gravimetric analysis: Evaporating dishes

-

Spectroscopic analysis: UV-Vis spectrophotometer and quartz cuvettes (if the compound has a chromophore)

Caption: Workflow for experimental solubility determination.

-

Preparation of Materials:

-

Dry the this compound in a vacuum oven at a suitable temperature to remove any residual moisture.

-

Ensure all solvents are of high purity and are anhydrous, as water content can significantly affect solubility.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of dried this compound to a series of screw-capped vials. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Pipette a known volume of the organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter into a pre-weighed, clean, and dry container (e.g., an evaporating dish for gravimetric analysis or a volumetric flask for spectroscopic analysis). This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Quantification of Solute (Gravimetric Method):

-

Accurately weigh the container with the filtered saturated solution.

-

Place the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be well below the decomposition temperature of the salt but high enough for efficient solvent removal.

-

Periodically remove the container from the oven, cool it in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating all the solvent has been removed.

-

-

Calculation of Solubility:

-

Mass of dissolved solute = (Weight of container with dried residue) - (Weight of empty container)

-

Mass of solvent = (Weight of container with solution) - (Weight of container with dried residue)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

-

To express solubility in other units such as mol/L, the density of the solvent at the experimental temperature will be required.

-

The choice of analytical technique for quantification depends on the properties of the solute and solvent.

Caption: Decision pathway for selecting a quantification method.

Data Presentation

All experimentally determined quantitative solubility data should be summarized in a structured table for clear comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C (Example)

| Solvent | Solubility ( g/100 g solvent) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | [Insert experimental value] | [Insert calculated value] |

| Methanol | [Insert experimental value] | [Insert calculated value] |

| Acetonitrile | [Insert experimental value] | [Insert calculated value] |

| Acetone | [Insert experimental value] | [Insert calculated value] |

| Dichloromethane (DCM) | [Insert experimental value] | [Insert calculated value] |

| Tetrahydrofuran (THF) | [Insert experimental value] | [Insert calculated value] |

Conclusion

Thermal stability and decomposition temperature of Triethylsulfonium iodide

An In-depth Technical Guide to the Thermal Stability and Decomposition of Triethylsulfonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of this compound. This document is intended for researchers, scientists, and professionals in drug development who utilize or are considering the use of sulfonium salts in their work.

Introduction to this compound

This compound is a quaternary sulfonium salt that has found applications in various chemical syntheses and is of interest in pharmaceutical research. Understanding its thermal stability is crucial for its safe handling, storage, and application in thermally sensitive processes. The thermal behavior of ionic compounds like this compound is influenced by factors such as the nature of the cation and anion, as well as the length of the alkyl chains.

Thermal Properties of this compound

Quantitative data on the thermal decomposition of this compound is not extensively available in the public domain. However, its melting point is an established parameter.

Data Presentation

| Property | Value | Reference |

| Melting Point | 145°C to 148°C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

General Thermal Behavior of Trialkylsulfonium Salts

The thermal stability of trialkylsulfonium salts is a key consideration for their application. Generally, these salts are considered to be thermally stable. The decomposition of sulfonium salts is a complex process influenced by several factors:

-

Anion Nucleophilicity: Anions with higher nucleophilicity can lead to lower thermal stability.

-

Alkyl Chain Length: The length and nature of the alkyl groups attached to the sulfur atom can affect the decomposition temperature.

-

Cation Structure: The overall structure of the sulfonium cation plays a role in its stability.

The decomposition of sulfonium salts can proceed through various mechanisms, including elimination and substitution reactions. For trialkylsulfonium halides, a common decomposition pathway is the reverse of their synthesis, yielding a dialkyl sulfide and an alkyl halide.

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition temperature of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common and effective techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the kinetics of decomposition.

Methodology:

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature.

-

Select an appropriate crucible material (e.g., alumina, platinum).

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into the TGA crucible.

-

-

Experimental Conditions:

-

Atmosphere: Typically, an inert atmosphere such as nitrogen or argon is used to prevent oxidative decomposition. A flow rate of 20-50 mL/min is common.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 600°C).

-

-

-

Data Analysis:

-

The resulting TGA curve plots mass loss (%) versus temperature (°C).

-

The onset temperature of decomposition (Tonset) is determined as the temperature at which significant mass loss begins.

-

The temperature of maximum decomposition rate can be identified from the peak of the derivative thermogravimetric (DTG) curve.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and to study the thermodynamics of decomposition.

Methodology:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and heat flow using standard reference materials.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a DSC pan.

-

Hermetically seal the pan to contain any evolved gases during initial heating stages. For decomposition studies, a pinhole lid may be used to allow for the escape of gaseous products.

-

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere (nitrogen or argon) is typically used.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) through the melting and decomposition regions.

-

-

-

Data Analysis:

-

The DSC thermogram plots heat flow (mW) versus temperature (°C).

-

The melting point is identified as the peak temperature of the endothermic melting transition.

-

Decomposition is often observed as a broad exothermic or endothermic event following the melting transition.

-

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis.

Logical Relationship of Factors Influencing Thermal Stability

Caption: Factors influencing thermal stability.

References

An In-depth Technical Guide to CAS Number 1829-92-1 and the Bioconjugation Crosslinker SPDP

An important clarification regarding the provided CAS number: The user requested information on the chemical associated with CAS number 1829-92-1. This number corresponds to Triethylsulfonium iodide . However, the detailed requirements of the request—focusing on applications in drug development, signaling pathways, and complex experimental protocols—align with the well-known heterobifunctional crosslinker, N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) , which has the CAS number 68181-17-9 .

Given the context and the specific needs of the target audience of researchers, scientists, and drug development professionals, this guide will first provide the available chemical information for this compound. The main body of this technical guide will then focus comprehensively on SPDP, as its applications in bioconjugation are directly relevant to the user's core requirements.

Section 1: Chemical Information for CAS Number 1829-92-1 (this compound)

This compound is a chemical compound primarily utilized as a reagent in organic synthesis.[1][2] It is recognized for its role as an ethylidene-transfer reagent and as a pharmaceutical intermediate.[1][2]

Chemical Properties

| Property | Value | Reference |

| CAS Number | 1829-92-1 | [1] |

| Molecular Formula | C6H15IS | [3] |

| Molecular Weight | 246.15 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 145°C to 148°C | [1] |

| Solubility | Soluble in water | [2] |

| IUPAC Name | triethylsulfanium;iodide | [3] |

| SMILES | CC--INVALID-LINK--CC.[I-] | [3] |

| InChI Key | LKDQWVKWYGOVJW-UHFFFAOYSA-M | [3] |

Applications and Safety

This compound's primary application is in organic chemistry.[1][2] In terms of safety, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] It is also sensitive to light and heat and should be stored in a cool, dry, and well-ventilated place away from oxidizing agents.[2]

Section 2: A Comprehensive Technical Guide to N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

SPDP is a heterobifunctional crosslinker that is extensively used in the fields of biochemistry and drug development to link molecules together.[4][5] It is particularly valuable for creating antibody-drug conjugates (ADCs), protein-protein conjugates, and for attaching molecules to surfaces.[6][7] SPDP contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a pyridyldithiol group that reacts with sulfhydryl (thiol) groups.[8][9]

Chemical and Physical Properties of SPDP

| Property | Value | Reference |

| CAS Number | 68181-17-9 | [10] |

| Molecular Formula | C12H12N2O4S2 | [10] |

| Molecular Weight | 312.36 g/mol | [10][11] |

| Appearance | White to off-white solid | [9] |

| Melting Point | 84-86 °C | [10] |

| Solubility | Soluble in organic solvents like DMSO and DMF | [9] |

| Spacer Arm Length | 6.8 Å | [5] |

Mechanism of Action

The utility of SPDP lies in its ability to facilitate a two-step conjugation process, allowing for controlled and specific linking of different molecules.[8]

-

Reaction with Primary Amines: The NHS ester end of the SPDP molecule reacts with primary amine groups (-NH2), commonly found on lysine residues and the N-terminus of proteins, to form a stable amide bond.[4][8] This reaction is most efficient at a pH range of 7.2 to 8.5.[8]

-

Reaction with Sulfhydryl Groups: The pyridyldithiol group at the other end of SPDP reacts with a free sulfhydryl group (-SH), typically from a cysteine residue, in a disulfide exchange reaction.[8] This forms a new, cleavable disulfide bond and releases pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to monitor the reaction progress.[4][12]

This disulfide linkage is stable under physiological conditions but can be cleaved by reducing agents such as dithiothreitol (DTT) or under the reducing conditions found within cells, making it ideal for applications like intracellular drug delivery.[4][6]

Experimental Protocols

The following are generalized protocols for the use of SPDP in bioconjugation. Optimization for specific molecules and applications is recommended.

This protocol describes the conjugation of a protein with available amine groups (Protein A) to a protein with a free sulfhydryl group (Protein B).

Materials:

-

SPDP reagent

-

Anhydrous DMSO or DMF

-

Protein A (amine-containing)

-

Protein B (sulfhydryl-containing)

-

Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

-

Desalting column

Procedure:

-

Prepare SPDP Stock Solution: Immediately before use, dissolve SPDP in anhydrous DMSO or DMF to a concentration of 20 mM (e.g., 2 mg of SPDP in 320 µL of DMSO).[13]

-

Activate Protein A:

-

Purification of Activated Protein A: Remove excess, unreacted SPDP using a desalting column equilibrated with the Conjugation Buffer.

-

Conjugation to Protein B:

-

Dissolve Protein B in the Conjugation Buffer.

-

Add the purified, activated Protein A to the Protein B solution.

-

Incubate for 8-16 hours at room temperature or overnight at 4°C.[14]

-

-

Purification of the Conjugate: Purify the final conjugate using size-exclusion chromatography or another suitable method to separate the conjugate from unreacted proteins.

This protocol outlines the conjugation of a thiol-containing cytotoxic payload to an antibody.

Materials:

-

Antibody

-

Thiol-containing payload

-

SPDP-PEG linker (PEGylated versions are often used to improve solubility)[7]

-

Anhydrous DMSO

-

Conjugation Buffer (as above)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., SEC or TFF)

Procedure:

-

Prepare Antibody: Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer.

-

Prepare Linker-Payload:

-

Dissolve the thiol-containing payload and the SPDP-PEG linker in anhydrous DMSO to stock concentrations of 10-20 mM.

-

Add a slight molar excess of the SPDP-PEG linker solution to the payload solution.

-

Incubate for 1-2 hours at room temperature to form the linker-payload conjugate.

-

-

Conjugation to Antibody:

-

Add the desired molar excess of the linker-payload solution to the prepared antibody solution (a 5:1 to 20:1 molar ratio is a common starting point for optimization).

-

Incubate for 1-2 hours at room temperature or 4°C with gentle mixing.

-

-

Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

-

Purify the ADC: Purify the ADC from unreacted components using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Data Presentation

The success of a conjugation reaction using SPDP can be quantified by several parameters.

| Parameter | Method of Determination | Typical Values/Observations | Reference |

| Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Mass Spectrometry | 2-4 for ADCs; varies based on application | [15] |

| Release of Pyridine-2-thione | UV-Vis Spectroscopy (Absorbance at 343 nm) | Molar extinction coefficient ≈ 8080 M⁻¹cm⁻¹ | [12] |

| Conjugate Purity | Size-Exclusion Chromatography (SEC), SDS-PAGE | >95% for therapeutic applications | [15] |

| Conjugate Stability | Incubation in plasma followed by analysis (e.g., HPLC, ELISA) | Half-life dependent on linker and conjugate design | [16] |

| In Vitro Potency (for ADCs) | Cell-based cytotoxicity assays | IC50 values in the nanomolar to picomolar range | [16] |

Conclusion

While the CAS number 1829-92-1 corresponds to this compound, the detailed requirements for a technical guide for researchers in drug development strongly indicate an interest in a bioconjugation reagent like SPDP (CAS 68181-17-9). SPDP is a versatile and powerful tool for the covalent linking of biomolecules. Its heterobifunctional nature allows for controlled, sequential reactions, and the resulting cleavable disulfide bond is a key feature for applications such as targeted drug delivery. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize SPDP in their work.

References

- 1. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. L00667.14 [thermofisher.com]

- 4. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

- 5. covachem.com [covachem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. SPDP (Succinimidyl 3-[2-pyridyldithio] propionate) [nanocs.net]

- 10. SPDP | 68181-17-9 [chemicalbook.com]

- 11. N-Succinimidyl 3-(2-pyridyldithio)propionate | C12H12N2O4S2 | CID 100682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. broadpharm.com [broadpharm.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to Triethylsulfonium Iodide: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylsulfonium iodide, a quaternary sulfonium salt, has carved a niche in synthetic organic chemistry and holds potential for applications in pharmaceutical development. This technical guide provides a comprehensive overview of its discovery, detailed synthesis protocols, and a compilation of its known physical and chemical properties. The historical context of its synthesis is placed within the broader development of organosulfur chemistry in the 19th century. This document aims to be a valuable resource for researchers utilizing or considering this compound in their work, offering detailed experimental procedures, tabulated data for easy reference, and visualizations of its synthesis and workflow.

Introduction and Historical Context

The discovery of this compound is rooted in the foundational explorations of organosulfur chemistry during the 19th century. While a singular, celebrated discovery paper for this specific compound is not prominent in historical records, its synthesis follows the well-established principle of forming sulfonium salts from thioethers and alkyl halides. This method is analogous to the preparation of its more commonly cited counterpart, trimethylsulfonium iodide, which is synthesized from dimethyl sulfide and methyl iodide.

The pioneering work of chemists in the 1800s on the reactions of alkyl halides laid the groundwork for the straightforward synthesis of sulfonium salts. The nucleophilic attack of the sulfur atom in a thioether on the electrophilic carbon of an alkyl halide, in this case, diethyl sulfide on ethyl iodide, represents a classic and predictable reaction pathway that was likely explored during this era of systematic investigation into organic compound classes. The synthesis of this compound can be seen as a logical extension of the broader study of sulfonium salt formation.

Physicochemical Properties

This compound is a white to off-white crystalline powder. It is known to be sensitive to light and heat, necessitating proper storage conditions. A summary of its key quantitative properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅IS | |

| Molecular Weight | 246.15 g/mol | |

| CAS Number | 1829-92-1 | |

| Melting Point | ~148 °C (with decomposition) | [1] |

| Solubility | Soluble in water | |

| Appearance | White to off-white crystalline powder | [1] |

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the reaction of diethyl sulfide with ethyl iodide. This is a bimolecular nucleophilic substitution (SN2) reaction where the sulfur atom of diethyl sulfide acts as the nucleophile.

Reaction Pathway

The synthesis follows a straightforward pathway where the lone pair of electrons on the sulfur atom of diethyl sulfide attacks the electrophilic ethyl group of ethyl iodide, displacing the iodide ion to form the triethylsulfonium cation and the iodide anion.

Caption: Synthesis of this compound via SN2 reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous sulfonium salts.[2]

Materials:

-

Diethyl sulfide

-

Ethyl iodide

-

Anhydrous diethyl ether (or other suitable solvent for washing)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine equimolar amounts of diethyl sulfide and ethyl iodide. The reaction can often be performed neat, but a solvent such as acetone or acetonitrile can be used if desired.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction is typically exothermic. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied. The progress of the reaction can be monitored by the precipitation of the solid product.

-

Isolation of Product: As the reaction proceeds, this compound will precipitate out of the solution as a white solid. Continue stirring for several hours to ensure the reaction goes to completion.

-

Purification:

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum.

-

Safety Precautions:

-

Both diethyl sulfide and ethyl iodide are volatile and have strong odors. All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ethyl iodide is a lachrymator and should be handled with care.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable reagent in organic synthesis, primarily as an ethylidene-transfer reagent . Upon treatment with a strong base, it can form the corresponding ylide, which can then react with carbonyl compounds to form epoxides. This reactivity is analogous to the well-known Corey-Chaykovsky reaction.

Furthermore, its role as a pharmaceutical intermediate suggests its utility in the construction of more complex molecules with potential biological activity. The sulfonium moiety can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Conclusion

This compound, a classic example of a sulfonium salt, is readily synthesized through the reaction of diethyl sulfide and ethyl iodide. While its initial discovery is not attributed to a specific individual, its preparation is a logical outcome of the systematic exploration of organosulfur chemistry in the 19th century. This guide has provided a detailed overview of its synthesis, key physicochemical properties, and a procedural workflow. For researchers in organic synthesis and drug development, this compound offers a versatile tool for the introduction of ethyl groups and the formation of epoxides, underscoring the continued relevance of fundamental organosulfur compounds in modern chemistry.

References

A Theoretical Investigation into the Electronic Structure of Triethylsulfonium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The State of Research on Triethylsulfonium Iodide

Sulfonium salts are characterized by a central sulfur atom bonded to three organic substituents, rendering the sulfur atom positively charged. This structural feature makes them effective alkylating agents and versatile intermediates in organic synthesis. While the electronic and structural properties of simpler sulfonium salts, such as trimethylsulfonium iodide, have been subjects of both experimental and computational investigations, this compound remains a comparatively understudied compound from a theoretical standpoint.

A thorough review of existing literature reveals a scarcity of specific theoretical studies focused on the electronic structure of this compound. In contrast, its methyl analogue, trimethylsulfonium iodide, has been characterized by X-ray crystallography, providing precise data on its molecular geometry.[1][2][3] This guide will utilize the data from trimethylsulfonium iodide as a comparative baseline and a model for the computational protocols proposed for this compound.

Analogous System: Trimethylsulfonium Iodide

To establish a foundation for the theoretical study of this compound, it is instructive to review the known properties of trimethylsulfonium iodide. X-ray crystallography studies have determined its crystal structure, revealing a trigonal pyramidal geometry at the sulfur atom.[2]

Crystallographic Data for Trimethylsulfonium Iodide

The following table summarizes the key geometric parameters obtained from the crystal structure of trimethylsulfonium iodide. These experimental values serve as an excellent benchmark for validating the accuracy of computational methods.

| Parameter | Experimental Value |

| Bond Lengths | |

| S-C | 1.77 Å |

| Bond Angles | |

| C-S-C | ~102° |

| Crystal System | Monoclinic |

Data sourced from X-ray crystallography studies of trimethylsulfonium iodide.[2]

Proposed Theoretical Framework for this compound

The following sections outline a detailed protocol for a comprehensive theoretical investigation of the electronic structure of this compound using quantum chemical calculations.

Computational Methodology

Density Functional Theory (DFT) is the recommended method for this investigation due to its favorable balance of computational cost and accuracy for systems of this nature.

3.1.1. Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the molecular geometry of the triethylsulfonium cation.

-

Level of Theory: DFT.

-

Functional: A hybrid functional such as B3LYP or a range-separated functional like CAM-B3LYP is recommended. For systems involving iodide, functionals that perform well for non-covalent interactions, such as M06-2X, should also be considered.

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is a suitable starting point. For the iodine atom, the use of a larger basis set with effective core potentials, like the LanL2DZ, is advisable to account for relativistic effects.

-

Procedure: A full geometry optimization of the triethylsulfonium cation should be performed. Following optimization, a vibrational frequency analysis is crucial to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental IR and Raman spectra if available.

3.1.2. Electronic Structure Analysis

Once a stable geometry is obtained, a detailed analysis of the electronic structure can be undertaken.

-

Population Analysis: A Mulliken or Natural Bond Orbital (NBO) population analysis will provide insights into the charge distribution within the triethylsulfonium cation, highlighting the localization of the positive charge.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the reactivity of the molecule. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and electronic excitation properties.[4][5]

Experimental Protocols: Computational Details

The following provides a more granular breakdown of the computational steps.

-

Input Structure Generation: Construct an initial 3D model of the triethylsulfonium cation.

-

Software: Utilize a standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Calculation Type:

-

Perform a geometry optimization (Opt) followed by a frequency calculation (Freq) at the chosen level of theory (e.g., B3LYP/6-311+G(d,p)).

-

Perform a single-point energy calculation on the optimized geometry to obtain detailed electronic properties, including molecular orbitals and population analysis.

-

-

Solvation Effects: To model the system in a condensed phase, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed, specifying an appropriate solvent.

Visualizations

Molecular Structure

The following diagram illustrates the molecular structure of the triethylsulfonium cation.

Caption: Molecular structure of the triethylsulfonium cation.

Computational Workflow

The logical flow of the proposed theoretical study is depicted below.

Caption: Proposed workflow for theoretical calculations.

Frontier Molecular Orbital Diagram

A conceptual diagram illustrating the HOMO-LUMO energy gap is presented below. The actual energy levels would be determined by the DFT calculations.

Caption: Conceptual HOMO-LUMO energy level diagram.

Expected Quantitative Data

Upon completion of the proposed calculations, the following quantitative data for the triethylsulfonium cation would be obtained and should be summarized in tables for clarity and comparative analysis.

Table 5.1: Calculated Geometric Parameters

| Parameter | Calculated Value (Å or °) |

|---|---|

| Bond Lengths | |

| S-C | |

| C-C | |

| C-H | |

| Bond Angles | |

| C-S-C | |

| S-C-C |

| H-C-H | |

Table 5.2: Calculated Electronic Properties

| Property | Calculated Value (a.u. or eV) |

|---|---|

| Mulliken Atomic Charges | |

| S | |

| C (alpha) | |

| C (beta) | |

| Frontier Orbitals | |

| HOMO Energy | |

| LUMO Energy |

| HOMO-LUMO Gap | |

Table 5.3: Calculated Vibrational Frequencies

| Mode Number | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|---|

| 1 | ||||

| 2 |

| ... | | | | |

Conclusion

This technical guide provides a comprehensive roadmap for the theoretical investigation of the electronic structure of this compound, a compound for which such data is currently lacking in the scientific literature. By outlining a robust computational protocol based on Density Functional Theory and leveraging insights from the well-characterized analogue, trimethylsulfonium iodide, researchers are equipped with the necessary tools to perform a thorough analysis. The successful execution of these proposed studies will yield valuable data on the geometric, electronic, and vibrational properties of this compound, contributing to a more complete understanding of sulfonium salt chemistry and paving the way for further research into its applications.

References

Methodological & Application

Application Notes and Protocols: Triethylsulfonium Iodide as an Ethylidene-Transfer Reagent

Audience: Researchers, scientists, and drug development professionals.

Introduction: Triethylsulfonium iodide is a sulfonium salt that serves as a precursor for the formation of an ethylidene sulfur ylide. This ylide is a key reagent in the Corey-Chaykovsky reaction, a powerful method in organic synthesis for the formation of three-membered rings.[1][2][3] Specifically, the ylide generated from this compound acts as an ethylidene-transfer agent, primarily reacting with aldehydes and ketones to produce substituted epoxides (oxiranes).[1] Epoxides are valuable, strained heterocyclic intermediates widely used in the synthesis of complex molecules, including natural products and pharmaceuticals.[3]

The Corey-Chaykovsky reaction offers a reliable alternative to other olefination methods, such as the Wittig reaction. While phosphorus ylides typically convert carbonyls to alkenes, sulfur ylides lead to the formation of epoxides, aziridines, or cyclopropanes, depending on the substrate.[1] The reaction is prized for its operational simplicity and the ability to generate strained rings with high stereochemical control.[3]

Mechanism of Action

The ethylidene-transfer reaction proceeds via a well-established mechanism. The process begins with the in situ generation of the sulfur ylide, followed by its reaction with a carbonyl compound.

-

Ylide Formation: this compound is deprotonated at the carbon adjacent to the positively charged sulfur atom by a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), typically in a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[1][3] This acid-base reaction forms the transient and reactive ethylidene ylide.

-

Nucleophilic Addition: The nucleophilic ylide attacks the electrophilic carbon of the carbonyl group (aldehyde or ketone), leading to the formation of a zwitterionic intermediate known as a betaine. This step is generally considered the rate-determining step of the reaction.[3]

-

Ring Closure: The resulting oxygen anion in the betaine intermediate undergoes an intramolecular nucleophilic attack on the carbon bearing the sulfonium group. This step proceeds as an intramolecular SN2 reaction, displacing diethyl sulfide as a leaving group and forming the three-membered epoxide ring.[1]

Caption: Mechanism of ethylidene transfer via the Corey-Chaykovsky reaction.

Applications in Organic Synthesis

The primary application of this compound is in the synthesis of substituted epoxides from carbonyl compounds. This transformation is highly valuable in synthetic chemistry:

-

Synthesis of Disubstituted Epoxides: Reaction with aldehydes (R'-H) yields 1,2-disubstituted epoxides. The reaction of substituted sulfur ylides with aldehydes is often stereoselective, favoring the formation of trans epoxides.[2]

-

Synthesis of Trisubstituted Epoxides: Reaction with ketones provides access to trisubstituted epoxides.

-